molecular formula C18H25BO3 B13559518 2-((3-(Benzyloxy)cyclobutylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-((3-(Benzyloxy)cyclobutylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13559518
M. Wt: 300.2 g/mol
InChI Key: PKHKYUXPWIELON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(Benzyloxy)cyclobutylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in the field of organic chemistry, particularly for its role in Suzuki–Miyaura coupling reactions. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a cyclobutylidene moiety, and a dioxaborolane ring. The presence of the boron atom in its structure makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Benzyloxy)cyclobutylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a benzyloxy-substituted cyclobutylidene precursor with a boron-containing reagent. One common method is the reaction of the cyclobutylidene precursor with bis(pinacolato)diboron under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Benzyloxy)cyclobutylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the boron moiety to a borohydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and substituted cyclobutylidene derivatives.

Scientific Research Applications

2-((3-(Benzyloxy)cyclobutylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-((3-(Benzyloxy)cyclobutylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane
  • Bis(pinacolato)diboron

Uniqueness

2-((3-(Benzyloxy)cyclobutylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclobutylidene structure and benzyloxy group, which provide distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable reagent in synthetic organic chemistry, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions .

Properties

Molecular Formula

C18H25BO3

Molecular Weight

300.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(3-phenylmethoxycyclobutylidene)methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C18H25BO3/c1-17(2)18(3,4)22-19(21-17)12-15-10-16(11-15)20-13-14-8-6-5-7-9-14/h5-9,12,16H,10-11,13H2,1-4H3

InChI Key

PKHKYUXPWIELON-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CC(C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.